

ATTO 514: An In-Depth Technical Guide to Photostability and Photobleaching

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Compound of Interest

Compound Name: ATTO 514

Cat. No.: B15552921

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For Researchers, Scientists, and Drug Development Professionals

ATTO 514 is a hydrophilic fluorescent label known for its exceptional water solubility, strong absorption, and high fluorescence quantum yield.^{[1][2][3][4]} This guide provides a detailed overview of the photophysical properties of **ATTO 514**, with a focus on its photostability and photobleaching characteristics. It includes key quantitative data, detailed experimental protocols for its application, and visualizations of relevant workflows to aid in experimental design and data interpretation.

Core Photophysical and Photochemical Properties

ATTO 514 is characterized by its robust performance in a variety of applications, from single-molecule detection to high-resolution microscopy.^{[1][2][3][4]} Its excellent thermal and photostability make it a reliable choice for demanding imaging experiments.^{[1][2][3][4]}

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	511 nm (in PBS, pH 7.4)	[1][5][6]
Emission Maximum (λ_{em})	532 nm (in PBS, pH 7.4)	[5][6]
Molar Extinction Coefficient (ϵ_{max})	115,000 M ⁻¹ cm ⁻¹	[5][6]
Fluorescence Quantum Yield (Φ_f)	85%	[5]
Fluorescence Lifetime (τ_{fl})	3.9 ns	[1]
Recommended Excitation Source	514 nm line of an Argon-Ion laser	[1][2]

Photostability and Photobleaching Rates

While **ATTO 514** is widely reported to have "exceptional" photostability, quantitative data on its photobleaching rate constant or quantum yield under specific, standardized conditions are not readily available in public datasheets.[1][2][3] However, the photostability of fluorescent dyes can be experimentally determined and is often characterized by the photobleaching half-life ($t_{1/2}$), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Factors Influencing Photostability:

- **Excitation Light Intensity:** Higher laser power leads to faster photobleaching.
- **Oxygen Concentration:** The presence of molecular oxygen can accelerate photobleaching through the formation of reactive oxygen species.
- **Buffer Composition:** The chemical environment, including the presence of antifading agents (e.g., Trolox, ascorbic acid), can significantly impact photostability.
- **Local Environment:** The molecular environment surrounding the fluorophore, such as conjugation to a protein or intercalation into DNA, can also affect its photostability.

Experimental Protocol for Assessing Photostability (General Approach):

A common method for quantifying photostability involves immobilizing the fluorophore and imaging it over time with a fluorescence microscope under constant illumination.

- Sample Preparation:
 - Immobilize **ATTO 514**-labeled molecules (e.g., proteins, DNA) on a glass coverslip. This can be achieved through biotin-streptavidin interactions or other surface chemistries.
 - The sample should be in a well-defined buffer, with or without antifading agents, to assess their effect.
- Image Acquisition:
 - Use a fluorescence microscope (e.g., confocal or total internal reflection fluorescence - TIRF) equipped with a suitable laser for excitation (e.g., 514 nm).
 - Acquire a time-lapse series of images of the immobilized molecules under continuous illumination. It is crucial to keep the laser power constant throughout the experiment.
- Data Analysis:
 - Measure the fluorescence intensity of individual molecules or regions of interest over time.
 - Plot the normalized fluorescence intensity as a function of time.
 - Fit the decay curve to an exponential function (single or double exponential) to determine the photobleaching half-life ($t_{1/2}$).

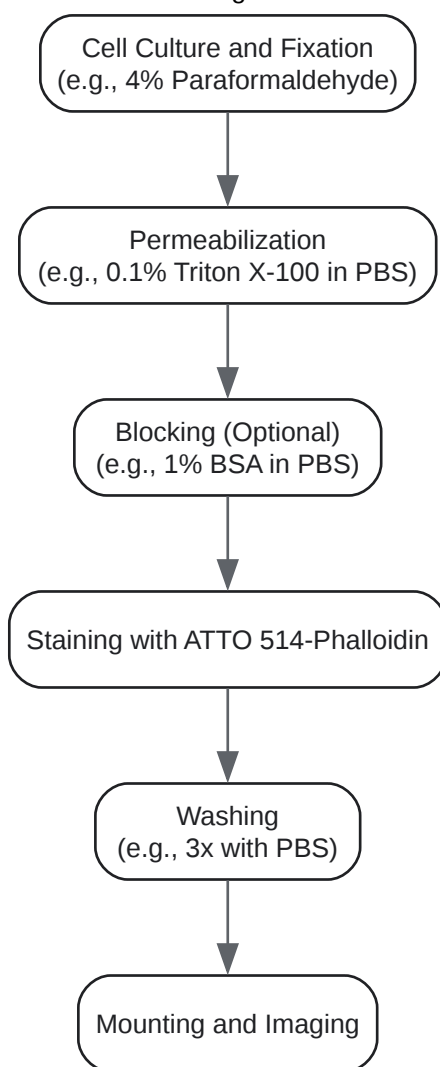
Experimental Workflows and Applications

ATTO 514 is a versatile dye used in a range of applications. Below are detailed workflows for some of its common uses.

Visualizing the Actin Cytoskeleton with **ATTO 514**-Phalloidin

ATTO 514 conjugated to phalloidin is a high-affinity probe for filamentous actin (F-actin), enabling high-resolution imaging of the cytoskeleton in fixed cells.[7][8][9]

Workflow for F-Actin Staining with ATTO 514-Phalloidin



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Caption: F-Actin Staining Workflow.

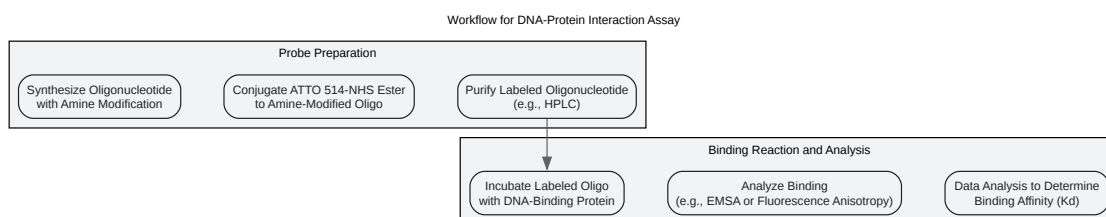
Detailed Protocol for F-Actin Staining:

- Cell Culture: Grow cells on glass coverslips to the desired confluency.

- Fixation: Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.[\[7\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. This step is crucial for allowing the phalloidin conjugate to enter the cell.[\[7\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Staining: Incubate the cells with a working solution of **ATTO 514**-phalloidin (typically 1:100 to 1:1000 dilution of a stock solution in PBS containing 1% BSA) for 30-60 minutes at room temperature, protected from light.[\[7\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound conjugate.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Visualize the stained F-actin using a fluorescence microscope with excitation and emission filters appropriate for **ATTO 514**.

Investigating DNA-Protein Interactions with **ATTO 514**-Labeled Oligonucleotides

ATTO 514 can be conjugated to oligonucleotides to study their interactions with DNA-binding proteins using techniques like electrophoretic mobility shift assays (EMSA) or fluorescence polarization/anisotropy.[\[6\]](#)[\[10\]](#)



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Caption: DNA-Protein Interaction Workflow.

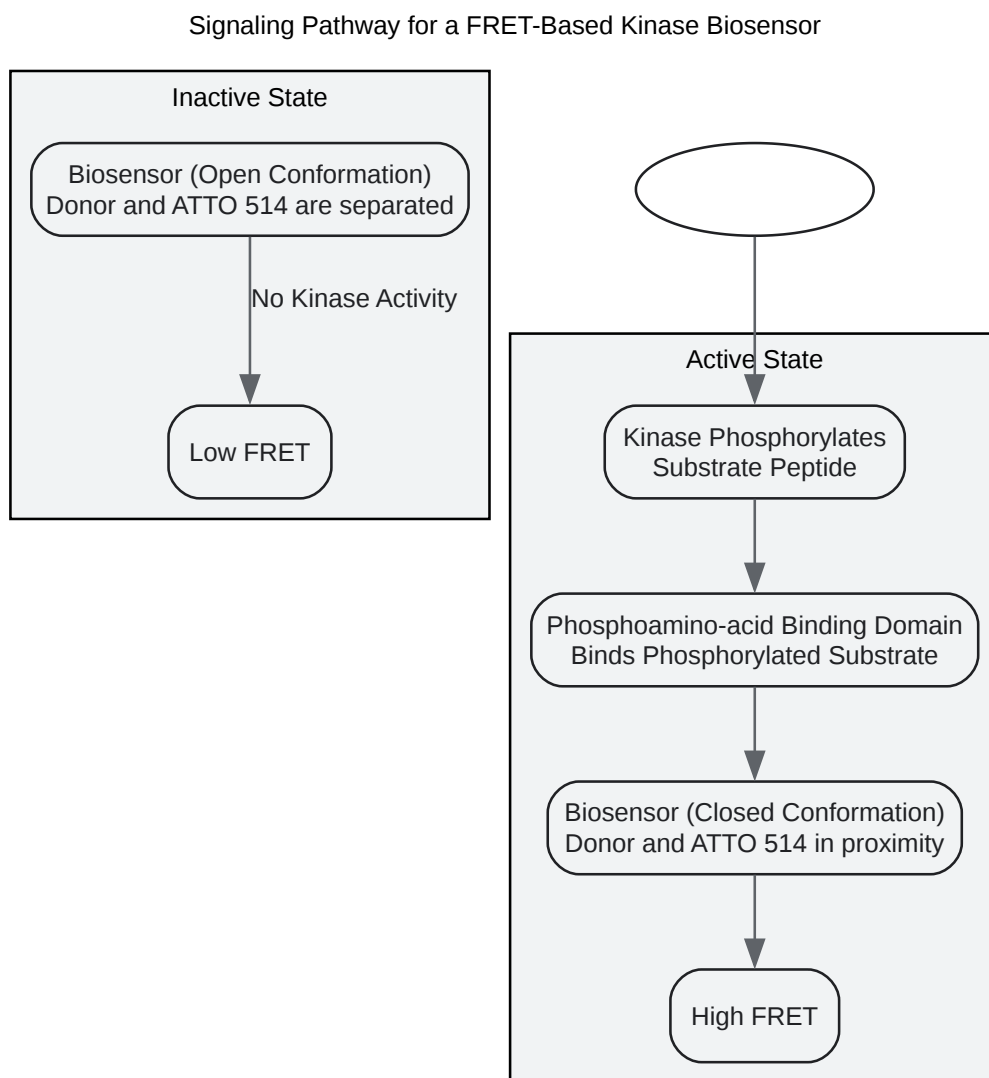
Detailed Protocol for Fluorescence Anisotropy-Based DNA-Protein Interaction Assay:

- Probe Preparation:
 - Synthesize a single-stranded DNA oligonucleotide containing the putative protein binding site and a 5' or 3' amine modification.
 - Conjugate the amine-modified oligonucleotide with **ATTO 514** NHS ester according to the manufacturer's protocol.
 - Purify the **ATTO 514**-labeled oligonucleotide using reverse-phase HPLC to remove unconjugated dye and unlabeled DNA.
- Binding Assay:
 - Prepare a series of dilutions of the DNA-binding protein in a suitable binding buffer.

- In a microplate, mix a constant, low concentration of the **ATTO 514**-labeled oligonucleotide with the different concentrations of the protein.
- Incubate the reactions at the desired temperature to allow binding to reach equilibrium.
- Fluorescence Anisotropy Measurement:
 - Measure the fluorescence anisotropy of each reaction using a plate reader equipped with polarization filters. Excite the sample with vertically polarized light at ~510 nm and measure the emission intensity of both vertically and horizontally polarized light at ~535 nm.
- Data Analysis:
 - Plot the change in fluorescence anisotropy as a function of the protein concentration.
 - Fit the binding curve to a suitable model (e.g., a one-site binding model) to determine the dissociation constant (K_d), which is a measure of the binding affinity.

Monitoring Kinase Activity with a FRET-Based Biosensor

ATTO 514 can be used as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET)-based biosensors to monitor the activity of enzymes like kinases in living cells.^{[4][11]}^[12] A typical kinase biosensor consists of a donor fluorophore, a kinase-specific substrate peptide, a phosphoamino-acid binding domain, and an acceptor fluorophore (**ATTO 514**).



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Caption: Kinase Activity Biosensor Mechanism.

Experimental Workflow for Monitoring Kinase Activity:

- **Biosensor Delivery:** Introduce the FRET-based kinase biosensor into living cells. This can be done by transfecting cells with a plasmid encoding the biosensor or by microinjecting the purified biosensor protein.

- Live-Cell Imaging:
 - Culture the cells in an imaging chamber on a fluorescence microscope equipped for live-cell imaging (with environmental control).
 - Acquire images in two channels: the donor channel (excitation of the donor, emission of the donor) and the FRET channel (excitation of the donor, emission of the acceptor, **ATTO 514**).
- Stimulation: Treat the cells with a stimulus (e.g., a growth factor or drug) that is known to activate the kinase of interest.
- Time-Lapse Imaging: Acquire a time-lapse series of images in both the donor and FRET channels to monitor the change in FRET over time.
- Data Analysis:
 - Calculate the FRET ratio (acceptor intensity / donor intensity) for each cell or region of interest at each time point.
 - An increase in the FRET ratio indicates an increase in kinase activity.
 - Plot the change in FRET ratio over time to visualize the kinetics of kinase activation.

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